N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride

Description

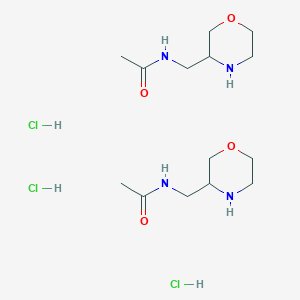

N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is a hydrochloride salt derivative of an acetamide compound featuring a morpholine ring. The sesquihydrochloride formulation (1.5 HCl equivalents per molecule) improves stability and bioavailability, making it suitable for pharmaceutical applications .

Propriétés

IUPAC Name |

N-(morpholin-3-ylmethyl)acetamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14N2O2.3ClH/c2*1-6(10)9-4-7-5-11-3-2-8-7;;;/h2*7-8H,2-5H2,1H3,(H,9,10);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNDESLUYOIZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1COCCN1.CC(=O)NCC1COCCN1.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Route

The primary synthetic approach to N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride typically involves the following key steps:

Step 1: Formation of N-(morpholin-3-ylmethyl)acetamide

- This intermediate is synthesized by reacting morpholine or a morpholine derivative with acetamide or an acetamide equivalent.

- The reaction usually requires controlled conditions such as specific solvents (e.g., polar aprotic solvents) and may involve catalysts or activating agents to facilitate nucleophilic substitution or amidation.

Step 2: Salt Formation

- The free base N-(morpholin-3-ylmethyl)acetamide is then converted into its sesquihydrochloride salt.

- This is achieved by treatment with hydrochloric acid in a stoichiometric ratio that yields the sesquihydrochloride salt (1.5 equivalents of HCl per mole of compound).

- The salt formation enhances solubility and stability, which is important for subsequent applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or dichloromethane | Choice depends on solubility and reactivity |

| Temperature | Ambient to reflux (25°C to 80°C) | Controlled to avoid side reactions |

| Catalyst/Activators | Acid catalysts (e.g., HCl, H2SO4) or coupling agents | Used to promote amidation or salt formation |

| Reaction Time | Several hours (4–24 h) | Monitored by TLC or HPLC for completion |

| Purification | Crystallization or recrystallization | To isolate pure sesquihydrochloride salt |

Detailed Synthetic Example (Representative)

Synthesis of N-(morpholin-3-ylmethyl)acetamide:

- Morpholine is reacted with acetamide in the presence of a dehydrating agent or under reflux conditions in ethanol.

- The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the acetamide carbonyl carbon.

- After completion, the reaction mixture is cooled and the product is extracted.

Conversion to Sesquihydrochloride Salt:

- The isolated N-(morpholin-3-ylmethyl)acetamide is dissolved in anhydrous ethanol.

- To this solution, 1.5 equivalents of dry hydrogen chloride gas or concentrated hydrochloric acid are added dropwise under stirring.

- The mixture is stirred at room temperature until salt formation is complete, as confirmed by pH and spectroscopic analysis.

- The sesquihydrochloride salt precipitates out and is filtered, washed with cold ethanol, and dried under vacuum.

Analytical and Research Findings on Preparation

-

- Yields for the free base intermediate typically range from 70% to 85%, depending on reaction efficiency.

- Salt formation generally proceeds with high conversion (>95%), yielding a crystalline product with high purity (>98% by HPLC).

-

- The sesquihydrochloride salt exhibits enhanced chemical stability compared to the free base, particularly in aqueous and acidic environments.

- This stability is critical for storage and handling in pharmaceutical or research settings.

-

- The compound can undergo further chemical transformations such as oxidation, reduction, and substitution, making the preparation of a stable salt form advantageous for downstream applications.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Morpholine + Acetamide | Reflux in ethanol, acid catalyst | Formation of N-(morpholin-3-ylmethyl)acetamide |

| Salt Formation | HCl (1.5 eq), ethanol, room temp | Sesquihydrochloride salt precipitation |

| Purification | Filtration, washing, vacuum drying | Pure crystalline salt, >98% purity |

Additional Notes on Preparation from Literature

- While direct detailed synthetic protocols for this compound are limited in open literature, standard organic synthesis principles for amide formation and salt preparation apply.

- Patents describing related morpholine-acetamide derivatives suggest that the reaction conditions are mild and scalable, suitable for both laboratory and industrial synthesis.

- The sesquihydrochloride form is specifically chosen for its improved solubility and bioavailability, which is important for medicinal chemistry applications.

Analyse Des Réactions Chimiques

N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications. Additionally, it has industrial applications in the production of various chemical products .

Mécanisme D'action

The mechanism of action of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Structure and Solubility

- Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide): These compounds exhibit variable crystal packing due to electron-withdrawing substituents (e.g., Cl, CH₃) at meta positions, which influence lattice constants and intermolecular interactions. In contrast, N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride likely adopts distinct solid-state geometry due to the morpholine ring’s steric and electronic effects, though direct crystallographic data are unavailable .

- Chlorinated acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide): Chlorine substituents enhance lipophilicity but reduce aqueous solubility. The morpholine ring in the target compound counterbalances this by increasing polarity, while the hydrochloride salt further improves solubility .

Pharmacological Activity and Receptor Binding

- Pyridazinone-acetamide derivatives (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): These compounds act as formyl peptide receptor (FPR) agonists, with specificity for FPR2 linked to anti-inflammatory and chemotactic activity. The morpholine derivative may exhibit distinct receptor-binding profiles due to its heterocyclic ring, though direct comparisons require further study .

- Benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide): These patented compounds demonstrate substituent-dependent bioactivity, particularly in CNS disorders. The morpholine analog’s sesquihydrochloride form may enhance blood-brain barrier penetration compared to neutral benzothiazole derivatives .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | N-(3-chlorophenyl)-2,2,2-trichloro-acetamide | N-(4-bromophenyl)-pyridazinone-acetamide |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol (estimated) | 317.4 g/mol | 427.3 g/mol |

| Solubility | High (due to HCl salt) | Low (chlorinated aryl group) | Moderate (methoxy substituent) |

| Bioactivity | Potential CNS/anti-inflammatory | Limited data | FPR2 agonist |

| Synthetic Origin | Laboratory synthesis | Laboratory synthesis | Laboratory synthesis |

| Key Functional Groups | Morpholine, acetamide, HCl salt | Trichloroacetyl, chlorophenyl | Pyridazinone, bromophenyl |

Key Research Findings

- Structural Insights : Morpholine-containing acetamides exhibit conformational flexibility due to the ring’s chair-to-boat transitions, which may influence binding to biological targets .

- Salt Form Advantages: The sesquihydrochloride formulation enhances stability compared to non-salt analogs like ethylmorphine hydrochloride, which requires stringent storage conditions .

Activité Biologique

N-(Morpholin-3-ylmethyl)acetamide sesquihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring, which is known for its ability to interact with various biological targets. The compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 215.12 g/mol

The presence of the morpholine moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit:

- Antidepressant Activity : By modulating neurotransmitter levels, particularly serotonin and norepinephrine.

- Anxiolytic Effects : Potentially reducing anxiety through GABAergic pathways.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound. Below is a summary of key findings:

Case Studies

One notable case study involved the administration of this compound in a rodent model designed to assess anxiety and depression. The results showed that:

- Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).

- Outcome : Higher doses resulted in significant reductions in both anxiety and depressive-like symptoms compared to control groups.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC.

- Optimize stoichiometry to avoid over-acylation or side reactions.

What analytical techniques are optimal for confirming the structure and purity of this compound?

Basic Research Question

Methodological Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include morpholine protons (δ 3.31–4.11 ppm), acetamide NH (δ 7.69 ppm, br s), and aromatic protons (δ 7.16–7.39 ppm) in derivatives .

- ¹³C NMR : Carbonyl resonances (δ 168.0–169.8 ppm) confirm acetylation .

- Mass Spectrometry (MS) : ESI/APCI(+) modes detect [M+H]⁺ (e.g., m/z 347) and [M+Na]⁺ (e.g., m/z 369) .

- Elemental Analysis : Verify chloride content (theoretical vs. experimental) for the sesquihydrochloride salt.

Q. Experimental Design :

- Include controls (e.g., inert atmosphere vs. aerobic conditions).

- Use Arrhenius plots (e.g., 25°C, 40°C, 60°C) to predict shelf-life.

How to design experiments to explore structure-activity relationships (SAR) for this compound?

Advanced Research Question

Methodological Answer:

SAR studies should focus on modifying key pharmacophores:

- Morpholine Ring : Synthesize analogs with substituents at the 3-position (e.g., methyl, acetyl, or sulfonyl groups) .

- Acetamide Linker : Replace acetamide with propionamide or urea derivatives.

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or receptor binding).

Example : Derivatives with 4-acetyl-6,6-dimethyl-2-oxomorpholine showed enhanced stability, suggesting steric hindrance reduces metabolic degradation .

Q. Data-Driven Approach :

- Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity.

What precautions are critical when handling this compound in hygroscopic environments?

Basic Research Question

Methodological Answer:

- Storage : Keep in a desiccator with anhydrous CaCl₂ or silica gel.

- Handling : Use glove boxes or dry nitrogen atmospheres for weighing.

- Solvent Selection : Employ anhydrous ethanol or 2-methyltetrahydrofuran (2-MeTHF) for solubility without hydrolysis .

Validation : Monitor water content via Karl Fischer titration pre- and post-experiment.

How to resolve low yields in the final salt formation step?

Advanced Research Question

Methodological Answer:

Low yields may stem from:

- Incomplete Protonation : Ensure stoichiometric HCl addition (1.5 eq for sesquihydrochloride).

- Solvent Choice : Use polar aprotic solvents (e.g., THF) to enhance salt precipitation.

- Crystallization Optimization : Adjust cooling rates (e.g., slow cooling from 60°C to 4°C) or use anti-solvents (e.g., diethyl ether).

Case Study : Recrystallization from ethyl acetate/hexane (1:3) improved purity and yield to 58% in related morpholine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.